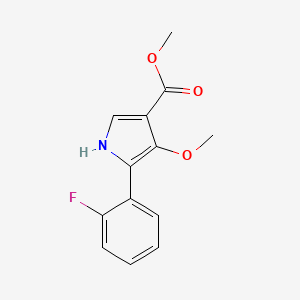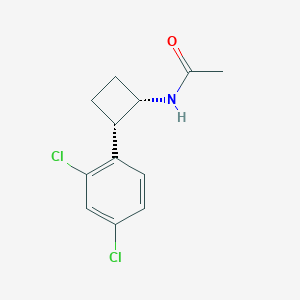![molecular formula C13H10ClN3O2 B12976174 Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate](/img/structure/B12976174.png)
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoquinoxaline core with a chloro substituent at the 4-position and an ethyl ester group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate typically involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride . Another method involves the reaction of arylaminoisoxazol-5(2H)-ones with 2,3-dichloroquinoxaline under mild base-catalyzed conditions . The reaction is usually carried out in ethanol under reflux for 24 hours, followed by rearrangement with triethylamine in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Intramolecular cyclization can occur under certain conditions to form new ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoquinoxalines, while oxidation and reduction can lead to different oxidized or reduced derivatives.
科学研究应用
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Neurodegenerative Diseases: The compound is being explored for its potential in treating neurodegenerative diseases such as Parkinson’s disease.
Antifungal Agents: Some derivatives of imidazoquinoxalines have shown promising antifungal activity against phytopathogenic fungi.
作用机制
The mechanism of action of ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist of adenosine and benzodiazepine receptors, or as an inhibitor of various kinases and phosphodiesterases . In antifungal applications, it likely disrupts hyphal differentiation, spore germination, and germ tube growth .
相似化合物的比较
Ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate can be compared with other imidazoquinoxaline derivatives, such as:
4-Cyclohexylimidazo[1,2-a]quinoxaline: This compound is synthesized through intramolecular cyclization and has different biological activities.
Imidazo[1,5-a]quinoxalines: These compounds have a different ring structure and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C13H10ClN3O2 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC 名称 |
ethyl 4-chloroimidazo[1,2-a]quinoxaline-6-carboxylate |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)8-4-3-5-9-10(8)16-11(14)12-15-6-7-17(9)12/h3-7H,2H2,1H3 |
InChI 键 |
YAIOCRKSUWKVRX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C(=CC=C1)N3C=CN=C3C(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B12976107.png)

![methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B12976119.png)



![N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B12976163.png)




